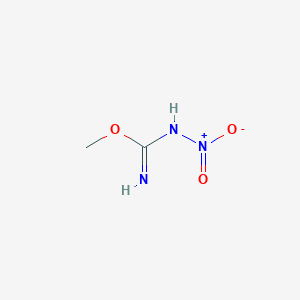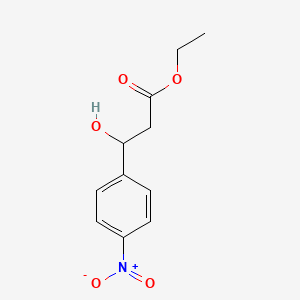
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxyphenyl isocyanate: (3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C13H9NO2 . It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenyl isocyanate typically involves the reaction of 3-phenoxyaniline with phosgene . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl
Industrial Production Methods: In an industrial setting, the production of 3-Phenoxyphenyl isocyanate involves large-scale phosgenation of 3-phenoxyaniline. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted in a solvent such as toluene or chlorobenzene to dissolve the reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form and .
Addition reactions: Can react with compounds containing active hydrogen atoms, such as amines, to form substituted ureas.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
3-Phenoxyphenylamine: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Mecanismo De Acción
The mechanism of action of 3-Phenoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product.
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar in structure but lacks the phenoxy group, making it less reactive in certain reactions.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene diisocyanate: Contains two isocyanate groups, used primarily in the production of polyurethanes.
Uniqueness: 3-Phenoxyphenyl isocyanate is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for the formation of more complex and diverse products. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C15H10Cl2O |
|---|---|
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-10H |
Clave InChI |
QWYKPZUFPSREFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8585357.png)







![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8585387.png)

